molecular formula C16H20N2O3 B2358472 5-(Hydroxymethyl)-4-({[(4-methoxyphenyl)methyl]amino}methyl)-2-methylpyridin-3-ol CAS No. 1713472-18-4

5-(Hydroxymethyl)-4-({[(4-methoxyphenyl)methyl]amino}methyl)-2-methylpyridin-3-ol

Cat. No. B2358472
M. Wt: 288.347
InChI Key: WPHPARQRZASKRG-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-4-({[(4-methoxyphenyl)methyl]amino}methyl)-2-methylpyridin-3-ol is a useful research compound. Its molecular formula is C16H20N2O3 and its molecular weight is 288.347. The purity is usually 95%.
BenchChem offers high-quality 5-(Hydroxymethyl)-4-({[(4-methoxyphenyl)methyl]amino}methyl)-2-methylpyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Hydroxymethyl)-4-({[(4-methoxyphenyl)methyl]amino}methyl)-2-methylpyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '5-(Hydroxymethyl)-4-({[(4-methoxyphenyl)methyl]amino}methyl)-2-methylpyridin-3-ol' involves the reaction of 2-methyl-4-hydroxy-3-formylpyridine with 4-methoxybenzylamine followed by reduction and protection of the resulting amine. The protected amine is then reacted with formaldehyde to yield the final product.

Starting Materials
2-methyl-4-hydroxy-3-formylpyridine, 4-methoxybenzylamine, Sodium borohydride, Acetic anhydride, Formaldehyde, Hydrochloric acid, Sodium hydroxide, Methanol, Diethyl ethe

Reaction
Step 1: 2-methyl-4-hydroxy-3-formylpyridine is reacted with 4-methoxybenzylamine in methanol and hydrochloric acid to yield 5-(hydroxymethyl)-4-({[(4-methoxyphenyl)methyl]amino}methyl)-2-methylpyridin-3-ol., Step 2: The resulting amine is reduced using sodium borohydride in methanol to yield the corresponding amine., Step 3: The amine is protected by reacting it with acetic anhydride in the presence of sodium hydroxide to yield the protected amine., Step 4: The protected amine is reacted with formaldehyde in methanol to yield the final product, 5-(Hydroxymethyl)-4-({[(4-methoxyphenyl)methyl]amino}methyl)-2-methylpyridin-3-ol.

properties

IUPAC Name

5-(hydroxymethyl)-4-[[(4-methoxyphenyl)methylamino]methyl]-2-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-11-16(20)15(13(10-19)8-18-11)9-17-7-12-3-5-14(21-2)6-4-12/h3-6,8,17,19-20H,7,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHPARQRZASKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CNCC2=CC=C(C=C2)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hydroxymethyl)-4-({[(4-methoxyphenyl)methyl]amino}methyl)-2-methylpyridin-3-ol

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